molecular formula C15H22N2 B8518413 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine

Cat. No.: B8518413
M. Wt: 230.35 g/mol
InChI Key: QZUKGWJBDFFBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-bicyclo[420]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is a complex organic compound that features a benzocyclobutene core linked to a piperidine ring through a methylaminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine typically involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine . The process begins with the chlorination of methyldiethanolamine using thionyl chloride, followed by cyclization in the presence of aqueous hydrazine to form the desired product .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes and receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline

Comparison: 1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine is unique due to its benzocyclobutene core, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C15H22N2/c1-16-14-6-8-17(9-7-14)11-13-10-12-4-2-3-5-15(12)13/h2-5,13-14,16H,6-11H2,1H3

InChI Key

QZUKGWJBDFFBAC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2CC3=CC=CC=C23

Origin of Product

United States

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